molecular formula C4H3N3O2S2 B13632359 5-Nitro-1,3-thiazole-2-carbothioamide CAS No. 36557-37-6

5-Nitro-1,3-thiazole-2-carbothioamide

Cat. No.: B13632359
CAS No.: 36557-37-6
M. Wt: 189.2 g/mol
InChI Key: VESSLLZYBASIFT-UHFFFAOYSA-N
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Description

5-Nitro-1,3-thiazole-2-carbothioamide is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications. The presence of the nitro group and the thiazole ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1,3-thiazole-2-carbothioamide typically involves the reaction of 5-nitro-1,3-thiazole with thiourea under specific conditions. One common method includes the following steps:

    Starting Materials: 5-nitro-1,3-thiazole and thiourea.

    Reaction Conditions: The reaction is carried out in a suitable solvent such as ethanol or methanol, often under reflux conditions.

    Procedure: The mixture is heated under reflux for several hours, allowing the reaction to proceed to completion.

    Isolation: The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1,3-thiazole-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of 5-amino-1,3-thiazole-2-carbothioamide.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

5-Nitro-1,3-thiazole-2-carbothioamide is utilized in several scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for potential therapeutic applications, including anticancer and antiviral activities.

    Industry: Employed in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Nitro-1,3-thiazole-2-carbothioamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.

    Pathways Involved: It may interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-1,3-thiazole-2-carboxamide
  • 5-Nitro-1,3-thiazole-2-carbonitrile
  • 5-Nitro-1,3-thiazole-2-carboxylic acid

Uniqueness

5-Nitro-1,3-thiazole-2-carbothioamide is unique due to its specific combination of the nitro group and the thiazole ring, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

36557-37-6

Molecular Formula

C4H3N3O2S2

Molecular Weight

189.2 g/mol

IUPAC Name

5-nitro-1,3-thiazole-2-carbothioamide

InChI

InChI=1S/C4H3N3O2S2/c5-3(10)4-6-1-2(11-4)7(8)9/h1H,(H2,5,10)

InChI Key

VESSLLZYBASIFT-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)C(=S)N)[N+](=O)[O-]

Origin of Product

United States

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